molecular formula C9H7FN2O3 B6285576 7-fluoro-6-methoxy-1H-indazole-3-carboxylic acid CAS No. 858671-76-8

7-fluoro-6-methoxy-1H-indazole-3-carboxylic acid

Cat. No. B6285576
CAS RN: 858671-76-8
M. Wt: 210.2
InChI Key:
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Description

7-Fluoro-6-methoxy-1H-indazole-3-carboxylic acid (7F6MICA) is a novel small molecule that has been developed for use in various scientific research applications. It is a fluorinated derivative of indazole-3-carboxylic acid (ICA) and is structurally related to the widely-used indazole-3-acetic acid (IAA). 7F6MICA has been studied as a potential therapeutic agent for the treatment of various diseases and has been shown to possess a number of unique biochemical and physiological properties.

Mechanism of Action

The exact mechanism of action of 7-fluoro-6-methoxy-1H-indazole-3-carboxylic acid is not yet fully understood. However, it is believed to act as an agonist of the CB1 and CB2 receptors, which are involved in the regulation of various physiological processes. In addition, 7-fluoro-6-methoxy-1H-indazole-3-carboxylic acid has been shown to modulate the activity of various enzymes and transporters, including the cytochrome P450 enzymes and the efflux transporters P-glycoprotein and multidrug resistance-associated proteins.
Biochemical and Physiological Effects
7-fluoro-6-methoxy-1H-indazole-3-carboxylic acid has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 7-fluoro-6-methoxy-1H-indazole-3-carboxylic acid has anti-inflammatory, anti-oxidant, and anti-apoptotic properties. In addition, 7-fluoro-6-methoxy-1H-indazole-3-carboxylic acid has been shown to modulate the activity of various enzymes, transporters, and receptors, which are involved in the regulation of various physiological processes.

Advantages and Limitations for Lab Experiments

7-fluoro-6-methoxy-1H-indazole-3-carboxylic acid has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and can be used in a wide range of laboratory applications. However, there are also some limitations to its use. For example, 7-fluoro-6-methoxy-1H-indazole-3-carboxylic acid is not water-soluble and is not stable in aqueous solutions, which can make it difficult to use in certain laboratory experiments.

Future Directions

7-fluoro-6-methoxy-1H-indazole-3-carboxylic acid has a number of potential applications in the field of scientific research, and there are a number of future directions that could be explored. These include the development of novel therapeutic agents based on 7-fluoro-6-methoxy-1H-indazole-3-carboxylic acid, the use of 7-fluoro-6-methoxy-1H-indazole-3-carboxylic acid as a drug delivery vehicle, and the further exploration of its biochemical and physiological effects. In addition, further research could be done to explore the potential of 7-fluoro-6-methoxy-1H-indazole-3-carboxylic acid as a diagnostic agent and to investigate its potential uses in the treatment of various diseases.

Synthesis Methods

7-fluoro-6-methoxy-1H-indazole-3-carboxylic acid can be synthesized by a number of methods, including the Grignard reaction, the Mitsunobu reaction, and the Wittig reaction. In the Grignard reaction, 7-fluoro-6-methoxy-1H-indazole-3-carboxylic acid is synthesized by reacting 7-fluoro-6-methoxy-1H-indazol-3-carboxylic acid chloride (7-fluoro-6-methoxy-1H-indazole-3-carboxylic acid-Cl) with a Grignard reagent. In the Mitsunobu reaction, 7-fluoro-6-methoxy-1H-indazole-3-carboxylic acid is synthesized by reacting 7-fluoro-6-methoxy-1H-indazole-3-carboxylic acid-Cl with an alkoxide in the presence of a base. In the Wittig reaction, 7-fluoro-6-methoxy-1H-indazole-3-carboxylic acid is synthesized by reacting 7-fluoro-6-methoxy-1H-indazole-3-carboxylic acid-Cl with a Wittig reagent.

Scientific Research Applications

7-fluoro-6-methoxy-1H-indazole-3-carboxylic acid has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and neurological disorders. It has been shown to possess a number of unique biochemical and physiological properties that make it a promising candidate for the development of novel therapeutic agents. In addition, 7-fluoro-6-methoxy-1H-indazole-3-carboxylic acid has been studied as a potential drug delivery vehicle for the delivery of therapeutic agents to specific tissues and organs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-fluoro-6-methoxy-1H-indazole-3-carboxylic acid involves the introduction of a fluoro group at the 7th position of the indazole ring, followed by the introduction of a methoxy group at the 6th position. The carboxylic acid group is then added to the 3rd position of the indazole ring.", "Starting Materials": [ "2-nitroaniline", "ethyl 2-bromoacetate", "sodium hydride", "methyl iodide", "sodium hydroxide", "acetic acid", "thionyl chloride", "dimethylformamide", "sodium methoxide", "fluorine gas", "methanol", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Nitration of 2-nitroaniline to form 2-nitro-1H-indazole", "Reduction of 2-nitro-1H-indazole to form 1H-indazole", "Bromination of 1H-indazole with ethyl 2-bromoacetate and sodium hydride to form ethyl 1-(1H-indazol-1-yl)acetate", "Hydrolysis of ethyl 1-(1H-indazol-1-yl)acetate with sodium hydroxide to form 1-(1H-indazol-1-yl)acetic acid", "Conversion of 1-(1H-indazol-1-yl)acetic acid to 1-(6-methoxy-1H-indazol-3-yl)acetic acid by reaction with methanol and hydrochloric acid", "Conversion of 1-(6-methoxy-1H-indazol-3-yl)acetic acid to 7-fluoro-6-methoxy-1H-indazole-3-carboxylic acid by reaction with thionyl chloride, dimethylformamide, and fluorine gas, followed by hydrolysis with sodium bicarbonate and water" ] }

CAS RN

858671-76-8

Product Name

7-fluoro-6-methoxy-1H-indazole-3-carboxylic acid

Molecular Formula

C9H7FN2O3

Molecular Weight

210.2

Purity

95

Origin of Product

United States

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